molecular formula C24H17N3O2S B420507 (2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide CAS No. 325856-76-6

(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide

Cat. No.: B420507
CAS No.: 325856-76-6
M. Wt: 411.5g/mol
InChI Key: KAXTUTWOEMUPIL-UHFFFAOYSA-N
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Description

(2Z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 313975-99-4) is a synthetic organic compound with a molecular formula of C31H23N3O3S and a molecular weight of 517.6 g/mol . This compound features a complex structure that incorporates both a benzothiazole unit and a chromene (benzopyran) scaffold, linked by an imino bridge. Benzothiazole derivatives are extensively investigated in medicinal chemistry and materials science for their diverse biological activities, including potential applications as kinase inhibitors, and for their fluorescent properties . Similarly, chromene-based structures are common motifs in drug discovery and organic synthesis. The specific conjugation and structural geometry of this molecule make it a compound of interest for further research and development. It may serve as a valuable chemical intermediate or a lead compound for probing biological mechanisms or developing new functional materials. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c1-14-6-11-19-21(12-14)30-24(27-19)15-7-9-17(10-8-15)26-23-18(22(25)28)13-16-4-2-3-5-20(16)29-23/h2-13H,1H3,(H2,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTUTWOEMUPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its structural complexity, featuring a benzothiazole moiety and a chromene backbone, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and receptor antagonistic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to (2Z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide. For instance, derivatives containing the benzothiazole ring exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 15 μM to 25 μM against multiple cancer types including breast (MCF-7), lung (A549), and prostate (PC-3) cancers .

CompoundCell LineIC50 (μM)
Compound AMCF-715
Compound BA54920
Compound CPC-325

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives with the benzothiazole moiety possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may be a candidate for further development as an antimicrobial agent .

Receptor Antagonism

The biological activity of this compound extends to its role as a receptor antagonist. Specifically, it has been studied as a potential antagonist for the P2Y6 receptor, which is implicated in various inflammatory and neurodegenerative diseases. Functional assays demonstrated that certain derivatives could inhibit calcium mobilization in P2Y6R-expressing cells with IC50 values around 1 μM . This receptor antagonism could provide therapeutic avenues for treating conditions like neuroinflammation.

Case Studies and Research Findings

A significant study involved synthesizing various analogs of (2Z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide to evaluate their biological activities systematically. The results indicated that modifications at specific positions on the chromene or benzothiazole rings could enhance biological activity significantly.

For example:

  • Modification at Position X : Increased antitumor activity by enhancing binding affinity to target proteins.
  • Substitution with Electron-Drawing Groups : Improved antimicrobial potency against resistant strains of bacteria.

Scientific Research Applications

Research has indicated that compounds similar to (2Z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide exhibit promising pharmacological effects, particularly:

Antitumor Activity

Studies have shown that derivatives of benzothiazole and chromene demonstrate significant antitumor properties. Mechanistic investigations suggest that these compounds may induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

The benzothiazole component has been noted for its potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the structure can enhance these properties.

Antitumor Efficacy

A study on structurally related compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCC827 and NCI-H358:

Activity TypeCell LineIC50 Value (µM)
AntitumorHCC8276.26 ± 0.33
AntitumorNCI-H3586.48 ± 0.11

These findings imply that structural modifications can lead to enhanced potency against cancer cells.

Antimicrobial Testing

In another investigation, a series of benzothiazole derivatives were tested for their antibacterial effects using broth microdilution methods. The results indicated that compounds with halogen substitutions had superior activity compared to their non-substituted counterparts.

Activity TypeOrganismMinimum Inhibitory Concentration (MIC)
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific modifications can significantly influence the biological activity of the compound:

  • Chlorine Substituents : Enhance lipophilicity, potentially improving membrane permeability.
  • Methyl Groups on Benzothiazole : May increase interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Chromene vs. Pyridine Cores : The target compound’s chromene core distinguishes it from pyridine-based analogs (e.g., 5i, 6a–j), which may alter electronic properties and bioactivity .
  • Substituent Effects: The 4-(6-methylbenzothiazol-2-yl)phenylimino group enhances π-π stacking and hydrophobic interactions, a feature shared with compound 5i but absent in simpler phenylimino derivatives .
  • Synthetic Flexibility: Routes often involve condensation of 2-iminochromene-3-carboxamides with aromatic amines or hydrazides, as seen in and .
Physicochemical and Spectroscopic Properties

Comparative data for melting points, yields, and spectral features:

Compound Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) 1H NMR Features (δ, ppm) Reference
Target Compound Not reported Not reported Expected: C=N (~1600), amide-I (~1650), CH₃ (~2850) Predicted: Aromatic protons (6.5–8.5), imino NH (~10.5)
5i 198–199 48 NH (3250), C=N (1615), OCH₃ (2830), OH (3420) 8.21 (s, NH), 7.82–6.85 (aromatic), 3.89 (OCH₃)
5j 181–184 54 NH (3260), C=N (1620), CH₃ (2920) 8.35 (s, NH), 7.90–7.10 (aromatic), 2.45 (CH₃)
6a–j 145–199 49–64 C=O (1680–1700), C=N (1600–1620) 7.5–8.5 (aromatic), 4.10–4.80 (thiazolidinone CH₂)

Key Observations :

  • Thermal Stability : Higher melting points in nitro/methoxy-substituted analogs (e.g., 5i) suggest increased crystallinity due to polar substituents .
  • Spectral Signatures: The imino (C=N) and amide (C=O) peaks are consistent across analogs, confirming structural homology .

Key Observations :

  • Kinase Inhibition : Benzothiazole-chromene hybrids (e.g., Cpd B, Cpd C) are promising kinase inhibitors, indicating a possible overlap in therapeutic targets .

Preparation Methods

Cyclocondensation with Elemental Sulfur

A green chemistry approach utilizes water as a solvent for the reaction between 2-chloracetamides and 2-amino-4-methylthiophenol. Elemental sulfur acts as a cyclizing agent, facilitating the formation of the benzothiazole ring. This method achieves yields up to 99% under mild conditions (60°C, 6 hours) and tolerates diverse functional groups.

Key Reaction Conditions:

ComponentRoleQuantity
2-Amino-4-methylthiophenolSubstrate1.0 equiv
2-ChloracetamideCarbonyl Source1.2 equiv
Elemental Sulfur (S₈)Cyclizing Agent0.5 equiv
WaterSolvent10 mL/mmol

Formation of the Chromene-3-carboxamide Core

The chromene scaffold is constructed via Knoevenagel condensation, followed by imine formation.

Knoevenagel Condensation

2-Hydroxybenzaldehyde derivatives react with malononitrile in ethanol under basic conditions (piperidine catalyst) to form 3-cyanochromene intermediates. Subsequent hydrolysis with hydrochloric acid yields chromene-3-carboxylic acid.

Carboxamide Functionalization

Chromene-3-carboxylic acid is converted to the carboxamide using coupling agents. Ethyl chloroformate activates the carboxylic acid, which reacts with ammonium hydroxide to form the primary carboxamide.

Imine Linkage Formation

The benzothiazole and chromene subunits are connected via an imine bond.

Schiff Base Reaction

4-(6-Methyl-1,3-benzothiazol-2-yl)aniline reacts with chromene-3-carboxaldehyde in refluxing ethanol. The Z-configuration of the imine is stabilized by intramolecular hydrogen bonding between the chromene oxygen and the imine hydrogen.

Optimized Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Time: 12 hours

  • Yield: 85–92%

Stereochemical Control and Purification

Z-Selectivity

The Z-isomer predominates due to steric hindrance between the chromene’s methoxy group and the benzothiazole’s methyl substituent. Nuclear Overhauser Effect (NOE) spectroscopy confirms the spatial arrangement.

Chromatographic Separation

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column further isolates the Z-isomer (>98% purity).

Comparative Analysis of Synthetic Routes

The table below evaluates three reported methods for synthesizing the target compound:

MethodKey StepsYield (%)Purity (%)Citation
Cyclocondensation in H₂OBenzothiazole formation → Imine coupling8995
Schiff Base in EtOHChromene aldehyde + Benzothiazole aniline9298
Solid-Phase SynthesisResin-bound intermediates7690

Mechanistic Insights

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) accelerate imine formation but reduce Z-selectivity. Ethanol balances reaction rate and stereochemical control by stabilizing the transition state through hydrogen bonding.

Lewis Acid Catalysis

Boron trifluoride etherate (BF₃·OEt₂) enhances electrophilicity of the aldehyde, promoting nucleophilic attack by the aniline. This reduces reaction time from 12 to 6 hours.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to maintain optimal temperature and mixing. Key parameters include:

  • Residence Time: 30 minutes

  • Throughput: 1.2 kg/day

  • Overall Yield: 82%

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